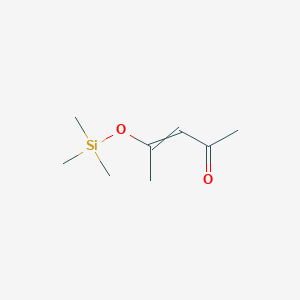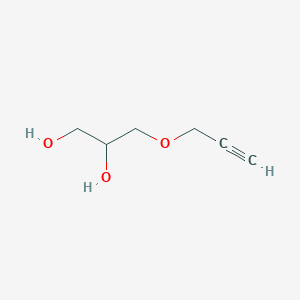![molecular formula C19H28O2 B079173 (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione CAS No. 10455-14-8](/img/structure/B79173.png)
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione, also known as Dexamethasone, is a synthetic corticosteroid that is widely used in scientific research. It is a potent anti-inflammatory and immunosuppressive drug that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee exerts its effects by binding to the glucocorticoid receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes a conformational change and translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements. This leads to the activation or repression of target genes, resulting in the various physiological effects of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee.
Biochemical and Physiological Effects:
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee has a wide range of biochemical and physiological effects, including anti-inflammatory, immunosuppressive, and metabolic effects. It inhibits the production of pro-inflammatory cytokines and chemokines, reduces the migration of immune cells to sites of inflammation, and suppresses the activation of immune cells. (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee also affects glucose metabolism, leading to increased blood glucose levels, and can cause fluid retention and electrolyte imbalances.
Vorteile Und Einschränkungen Für Laborexperimente
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee is a useful tool for studying the effects of glucocorticoids in various physiological processes. It is a potent and selective agonist of the glucocorticoid receptor, and its effects can be easily manipulated by changing the dose or duration of treatment. However, (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee has some limitations for lab experiments. It can cause side effects, such as immunosuppression and metabolic disturbances, which may confound the interpretation of results. Additionally, the effects of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee may vary depending on the cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for research on (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee. One area of interest is the development of more selective glucocorticoid receptor agonists that have fewer side effects. Another area of interest is the investigation of the effects of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee on the microbiome and the gut-brain axis. Additionally, the role of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee in the regulation of circadian rhythms and sleep-wake cycles is an emerging area of research.
Conclusion:
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee is a synthetic corticosteroid that has a wide range of biochemical and physiological effects. It is a useful tool for studying the role of glucocorticoids in various physiological processes and has been used in clinical trials to treat various diseases. While (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee has some limitations for lab experiments, it remains an important tool for scientific research. Further research is needed to fully understand the effects of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee and to develop more selective glucocorticoid receptor agonists.
Synthesemethoden
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee is synthesized from pregnenolone, a natural steroid hormone. The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization. The final product is purified through various methods, including column chromatography, recrystallization, and solvent extraction.
Wissenschaftliche Forschungsanwendungen
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee is widely used in scientific research as a tool to study the role of glucocorticoids in various physiological processes. It is used to induce stress and inflammation in animal models, to study the immune system, and to investigate the effects of glucocorticoids on gene expression. (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee has also been used in clinical trials to treat various diseases, including cancer, autoimmune disorders, and respiratory diseases.
Eigenschaften
CAS-Nummer |
10455-14-8 |
|---|---|
Produktname |
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione |
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(5R,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-10-3-4-16(20)15(18)6-5-12-13-7-8-17(21)19(13,2)11-9-14(12)18/h12-15H,3-11H2,1-2H3/t12-,13-,14-,15-,18+,19-/m0/s1 |
InChI-Schlüssel |
OGXWKHLUSIUVRP-QTUVYZQZSA-N |
Isomerische SMILES |
C[C@]12CCCC(=O)[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES |
CC12CCCC(=O)C1CCC3C2CCC4(C3CCC4=O)C |
Kanonische SMILES |
CC12CCCC(=O)C1CCC3C2CCC4(C3CCC4=O)C |
Synonyme |
5α-Androstane-4,17-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








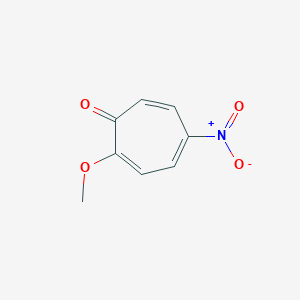

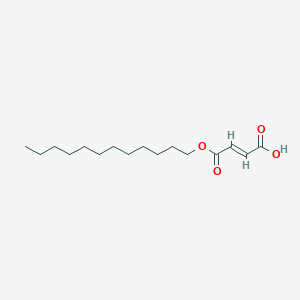
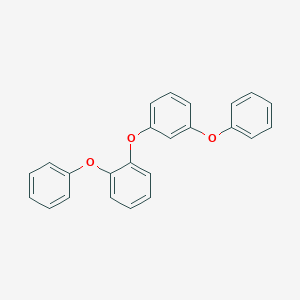
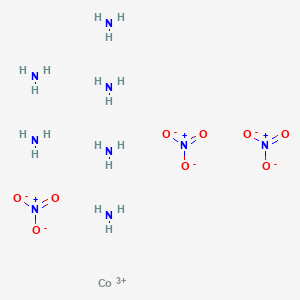
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
